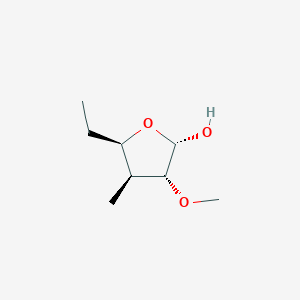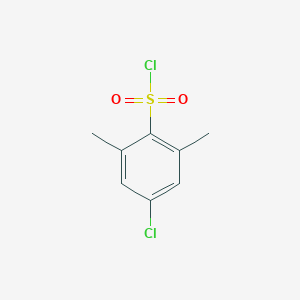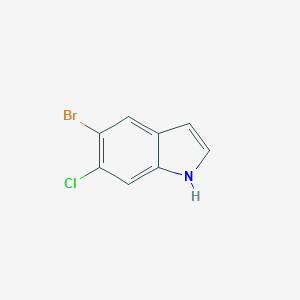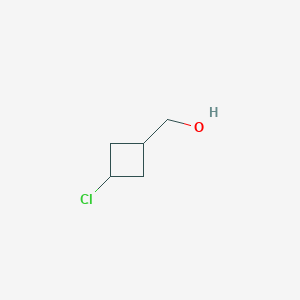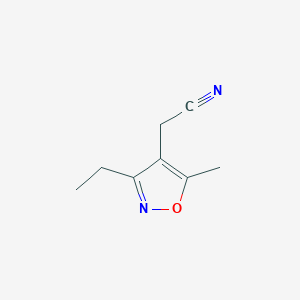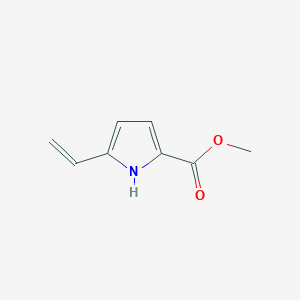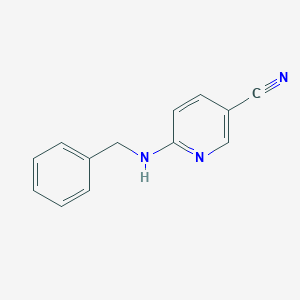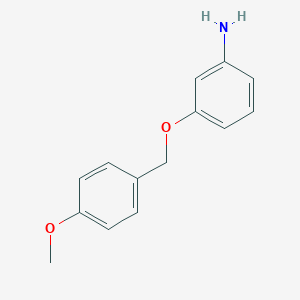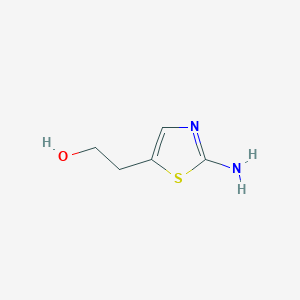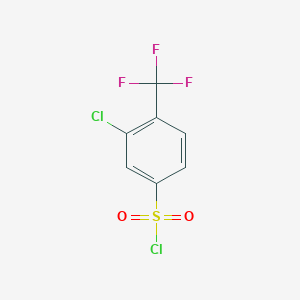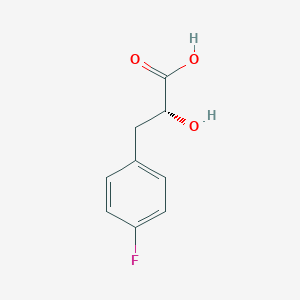![molecular formula C8H7Cl2N3 B174864 2,4-ジクロロ-5-エチル-5H-ピロロ[3,2-d]ピリミジン CAS No. 129872-82-8](/img/structure/B174864.png)
2,4-ジクロロ-5-エチル-5H-ピロロ[3,2-d]ピリミジン
概要
説明
2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is an organic intermediate that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and an ethyl group at position 5. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity .
科学的研究の応用
2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting metabolic disorders such as diabetes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
The primary target of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels.
Mode of Action
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The compound affects the incretin pathway . Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, leading to increased insulin secretion and decreased glucagon release. This helps to regulate blood glucose levels .
Result of Action
The inhibition of DPP-IV by 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine leads to prolonged incretin action , resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing blood glucose levels without causing risks such as weight gain and hypoglycaemia .
生化学分析
Biochemical Properties
It is known that it can interact with various enzymes and proteins in the body . These interactions are crucial for its role in biochemical reactions, particularly in the inhibition of DPP-IV .
Cellular Effects
It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the condensation of appropriate pyrrole and pyrimidine precursors. One common method includes the reaction of 2,4-dichloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and purity of the final product .
化学反応の分析
Types of Reactions
2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidinone analogues .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the ethyl group at position 5.
2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine: Contains only one chlorine atom at position 2.
5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: Substituted with a benzyl group instead of an ethyl group.
Uniqueness
The presence of both chlorine atoms and the ethyl group in 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine imparts unique reactivity and biological activity compared to its analogues. This combination of substituents allows for diverse chemical transformations and potential therapeutic applications .
特性
IUPAC Name |
2,4-dichloro-5-ethylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(13)7(9)12-8(10)11-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEALJXAHAGMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563389 | |
| Record name | 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129872-82-8 | |
| Record name | 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


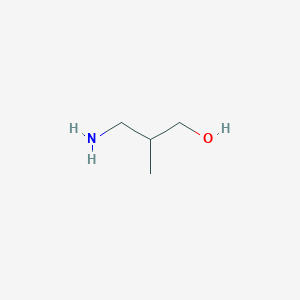
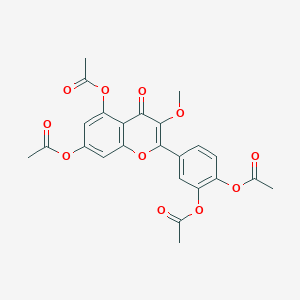
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)
